An In-depth Technical Guide to 2,4-Difluoro-5-nitrobenzoic Acid
An In-depth Technical Guide to 2,4-Difluoro-5-nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
CAS Number: 153775-33-8
This technical whitepaper provides a comprehensive overview of 2,4-Difluoro-5-nitrobenzoic acid, a key chemical intermediate in the synthesis of complex organic molecules. This document details its physicochemical properties, a representative synthesis protocol, its applications as a versatile building block, and essential safety and handling information.
Physicochemical Properties
2,4-Difluoro-5-nitrobenzoic acid is a solid, crystalline compound, typically appearing as a white to pale yellow powder. Its molecular structure, featuring two electron-withdrawing fluorine atoms and a nitro group on the aromatic ring, makes it a highly reactive and valuable precursor in medicinal chemistry and fine chemical synthesis. The key quantitative data for this compound are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 153775-33-8 | [1][2] |
| Molecular Formula | C₇H₃F₂NO₄ | [3] |
| Molecular Weight | 203.10 g/mol | [3][4] |
| Appearance | White to cream to pale yellow crystals or powder | - |
| Melting Point | 121.0-130.0 °C | - |
| Boiling Point | Data not readily available (predicted for isomers ~365 °C) | [5] |
| Solubility | Data not readily available (likely soluble in polar organic solvents) | [5] |
Synthesis of 2,4-Difluoro-5-nitrobenzoic Acid
The primary route for the synthesis of 2,4-Difluoro-5-nitrobenzoic acid is through the electrophilic nitration of 2,4-difluorobenzoic acid. The fluorine atoms are deactivating, but the carboxylic acid group directs the incoming nitro group to the meta position (position 5).
Experimental Protocol: Electrophilic Nitration
This protocol is a representative method for the synthesis of 2,4-Difluoro-5-nitrobenzoic acid.
Materials:
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2,4-difluorobenzoic acid
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Concentrated Sulfuric Acid (98%)
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Fuming Nitric Acid (≥90%)
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Ice
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Deionized Water
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Suitable organic solvent for recrystallization (e.g., ethanol/water mixture)
Procedure:
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Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add 2,4-difluorobenzoic acid (1 equivalent).
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Cooling: Place the flask in an ice-salt bath and cool the contents to 0°C.
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Acid Addition: Slowly add concentrated sulfuric acid (e.g., 3-4 equivalents) to the flask while maintaining the temperature below 5°C. Stir until the starting material is fully dissolved or suspended.
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Nitrating Mixture: In the dropping funnel, carefully add fuming nitric acid (e.g., 1.1-1.5 equivalents).
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Nitration: Add the fuming nitric acid dropwise to the reaction mixture over a period of 30-60 minutes. It is critical to maintain the internal temperature of the reaction mixture below 10°C throughout the addition to prevent side reactions.
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Reaction Monitoring: After the addition is complete, allow the reaction to stir at a low temperature (0-10°C) for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture onto a beaker filled with crushed ice and water with vigorous stirring.
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Precipitation and Filtration: The product will precipitate as a solid. Collect the solid by vacuum filtration and wash the filter cake thoroughly with cold deionized water until the washings are neutral to litmus paper.
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Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield pure 2,4-Difluoro-5-nitrobenzoic acid.
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Drying: Dry the purified product under vacuum.
Caption: Synthesis workflow for 2,4-Difluoro-5-nitrobenzoic acid.
Applications in Research and Drug Development
2,4-Difluoro-5-nitrobenzoic acid is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial building block for the synthesis of more complex molecules. Its three functional groups—the carboxylic acid, the nitro group, and the activated aromatic ring—offer multiple handles for chemical modification.
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Carboxylic Acid Group: This group can be readily converted into esters, amides, or acid chlorides, allowing for its coupling with a wide variety of amines and alcohols. For example, it can be reacted with N,O-Dimethylhydroxylamine to form a Weinreb amide, a versatile intermediate for the synthesis of ketones.
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Nitro Group: The nitro group can be reduced to an amine. This resulting aniline derivative is a key precursor for the formation of heterocycles, amides, and sulfonamides, which are common motifs in drug molecules.
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Aromatic Ring: The fluorine atoms activate the aromatic ring for nucleophilic aromatic substitution (SₙAr), allowing for the introduction of various nucleophiles to build molecular complexity.
A notable application is its use as a precursor in the synthesis of piperazine-containing compounds. For instance, its reaction with N-Boc piperazine creates a new intermediate where the piperazine moiety is attached to the fluoronitrobenzoyl core. Such structures are of high interest in drug discovery, as the piperazine ring is a common scaffold in many marketed drugs, including antipsychotics, antihistamines, and anticancer agents.
While specific signaling pathways directly modulated by 2,4-Difluoro-5-nitrobenzoic acid are not documented, its importance lies in providing a scaffold to synthesize molecules that do target specific biological pathways. The ultimate biological activity is determined by the moieties that are added to this versatile chemical core.
Caption: Role of 2,4-Difluoro-5-nitrobenzoic acid as a versatile chemical intermediate.
Safety and Handling
2,4-Difluoro-5-nitrobenzoic acid is a chemical that requires careful handling in a laboratory setting. The following information is a summary of key safety precautions. Users should always consult the full Safety Data Sheet (SDS) before handling this compound.
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General Handling: Handle in a well-ventilated place, preferably within a chemical fume hood. Wear suitable protective clothing, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or goggles. Avoid the formation of dust and aerosols.
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In case of Contact:
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Skin Contact: May cause skin irritation. In case of contact, immediately wash with plenty of soap and water.
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Eye Contact: May cause serious eye irritation. In case of contact, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
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Ingestion: May be harmful if swallowed. If ingested, rinse mouth and seek immediate medical attention. Do not induce vomiting.
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Inhalation: May cause respiratory irritation. If inhaled, move the person to fresh air.
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Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.
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Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Do not allow the chemical to enter drains.
References
- 1. 198967-25-8|2,4-Difluoro-N-methoxy-N-methylbenzamide|BLD Pharm [bldpharm.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 2,4-Difluoro-5-nitrobenzoic acid | CymitQuimica [cymitquimica.com]
- 4. 2,4-DIFLUORO-5-NITROBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 5. 2,5-Difluoro-4-nitrobenzoic acid CAS#: 116465-48-6 [m.chemicalbook.com]
